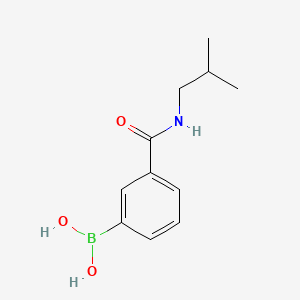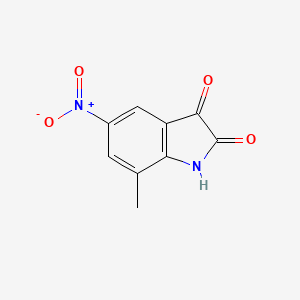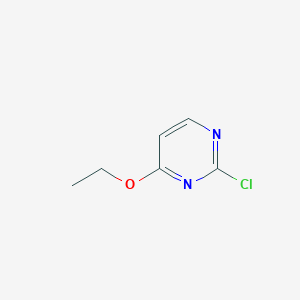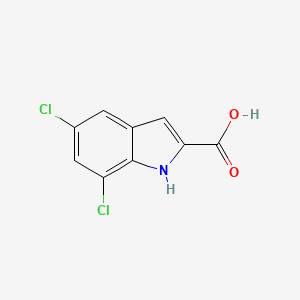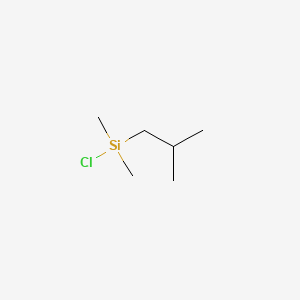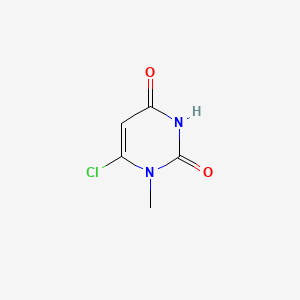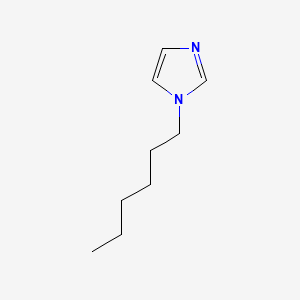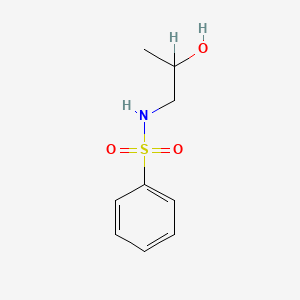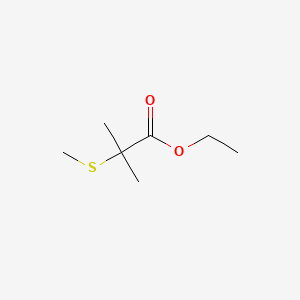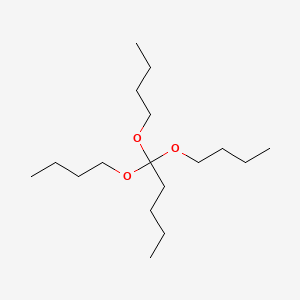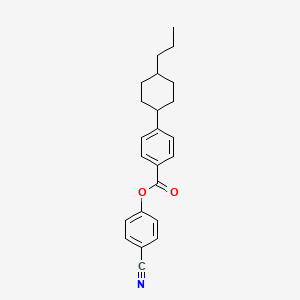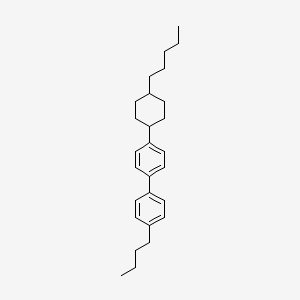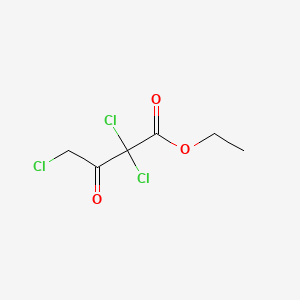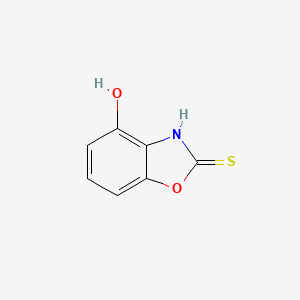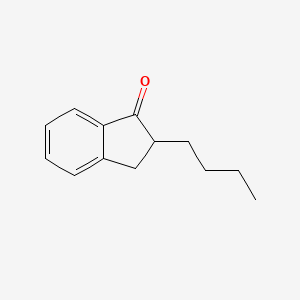
2-Butyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystallographic and Molecular Structure Analysis
2-Butyl-2,3-dihydro-1H-inden-1-one and its derivatives have been extensively studied for their crystal structures and molecular configurations. For instance, Ali et al. (2010) examined the planarity and inclinations of the 2,3-dihydro-1H-indene ring system in similar compounds, highlighting the importance of such studies in understanding molecular interactions and properties (Ali et al., 2010).
Synthesis and Chemical Properties
The synthesis of 2,3-dihydro-1H-inden-1-one derivatives has been a focus area, with various methodologies being developed. Hu et al. (2022) detailed the synthesis of these derivatives through decarbonylative cycloaddition, demonstrating advancements in synthetic organic chemistry (Hu et al., 2022). Additionally, Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method, emphasizing the versatility of these compounds in synthetic applications (Pi et al., 2010).
Antimicrobial Properties
Research has also delved into the potential antimicrobial applications of 2,3-dihydro-1H-inden-1-one derivatives. Shinde et al. (2021) discovered potent antibacterial and antifungal properties in synthesized halo-aryl and heterocyclic labeled derivatives (Shinde et al., 2021).
Anti-inflammatory Potential
The anti-inflammatory potential of certain derivatives has been explored as well. Sheridan et al. (2009) reported significant in vivo and in vitro anti-inflammatory activity in diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, suggesting a new class of anti-inflammatory agents (Sheridan et al., 2009).
Catalytic and Organic Reactions
These compounds are also significant in catalytic and organic reactions. Yang et al. (2012) presented an efficient method for forming 2,3-dihydro-1H-inden-1-one derivatives through a Ni-catalyzed intramolecular hydroacylation (Yang et al., 2012).
Propriétés
IUPAC Name |
2-butyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXNIWXOXKRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392178 | |
| Record name | 2-Butyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
76937-26-3 | |
| Record name | 2-Butyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



